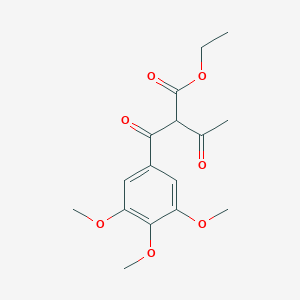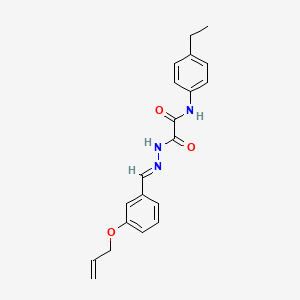![molecular formula C13H9N3OS B12006140 4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 31042-79-2](/img/structure/B12006140.png)
4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol is an organic compound with the molecular formula C13H9N3OS It is a derivative of naphthol and thiazole, featuring a diazenyl group that connects the naphthol and thiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol typically involves the diazotization of 2-aminothiazole followed by coupling with 1-naphthol. The reaction conditions often include the use of acidic media to facilitate the diazotization process. For example, sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) can be used to generate the diazonium salt from 2-aminothiazole, which is then coupled with 1-naphthol to form the desired product.
Industrial Production Methods
While specific industrial production methods for 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the naphthol ring.
Aplicaciones Científicas De Investigación
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biochemical interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: It can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, while the diazenyl group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-2-naphthol
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-3-naphthol
- 4-[(E)-1,3-thiazol-2-yldiazenyl]-4-naphthol
Uniqueness
4-[(E)-1,3-thiazol-2-yldiazenyl]-1-naphthol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the diazenyl group on the naphthol ring can significantly affect the compound’s electronic properties and its ability to interact with other molecules.
Propiedades
Número CAS |
31042-79-2 |
|---|---|
Fórmula molecular |
C13H9N3OS |
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
4-(1,3-thiazol-2-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C13H9N3OS/c17-12-6-5-11(9-3-1-2-4-10(9)12)15-16-13-14-7-8-18-13/h1-8,17H |
Clave InChI |
XPEQMMIYVMVUBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12006081.png)


![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)
![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)



![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12006124.png)

![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)
